molecular formula C19H25NO2 B5007798 N-[(3,5-dimethoxyphenyl)methyl]-4-phenylbutan-2-amine

N-[(3,5-dimethoxyphenyl)methyl]-4-phenylbutan-2-amine

Cat. No.: B5007798
M. Wt: 299.4 g/mol
InChI Key: ASZCXAYHOHWMGK-UHFFFAOYSA-N
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Description

N-[(3,5-dimethoxyphenyl)methyl]-4-phenylbutan-2-amine is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a phenyl group attached to a butan-2-amine backbone, with additional methoxy groups on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-dimethoxyphenyl)methyl]-4-phenylbutan-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dimethoxybenzaldehyde and phenylacetonitrile.

    Formation of Intermediate: The initial step involves the condensation of 3,5-dimethoxybenzaldehyde with phenylacetonitrile in the presence of a base, such as sodium hydroxide, to form an intermediate compound.

    Reduction: The intermediate is then subjected to reduction using a reducing agent like lithium aluminum hydride (LiAlH4) to yield the desired amine product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-dimethoxyphenyl)methyl]-4-phenylbutan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst to yield reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents using reagents like halides or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), hydrogen gas (H2) with a catalyst

    Substitution: Halides, alkylating agents

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced amine derivatives

    Substitution: Substituted phenethylamines

Scientific Research Applications

N-[(3,5-dimethoxyphenyl)methyl]-4-phenylbutan-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with neurotransmitter receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs for neurological disorders.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3,5-dimethoxyphenyl)methyl]-4-phenylbutan-2-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmission pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different biological activities.

    N-[(3,5-dimethoxyphenyl)methyl]-1-[4-(methylthio)phenyl]methanamine: A compound with a similar core structure but different substituents.

Uniqueness

N-[(3,5-dimethoxyphenyl)methyl]-4-phenylbutan-2-amine is unique due to its specific substitution pattern and the presence of both methoxy and phenyl groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[(3,5-dimethoxyphenyl)methyl]-4-phenylbutan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2/c1-15(9-10-16-7-5-4-6-8-16)20-14-17-11-18(21-2)13-19(12-17)22-3/h4-8,11-13,15,20H,9-10,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZCXAYHOHWMGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NCC2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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